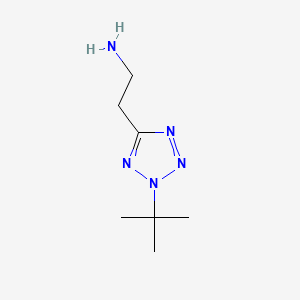
2-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)ethan-1-amine is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are five-membered ring compounds containing four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a tert-butyl group and an ethanamine side chain, making it a unique and interesting molecule for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)ethan-1-amine typically involves the reaction of tert-butyl hydrazine with ethyl bromoacetate to form an intermediate, which is then cyclized to produce the tetrazole ring. The final step involves the reduction of the ester group to an amine. The reaction conditions often require the use of solvents such as ethanol or acetonitrile and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing heterocycles.
Substitution: The amine group can participate in nucleophilic substitution reactions to form derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a variety of substituted tetrazoles.
Scientific Research Applications
2-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)ethan-1-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The tetrazole ring can mimic the structure of biological molecules, allowing it to bind to specific sites and modulate biological pathways. This interaction can lead to various effects, including inhibition of enzyme activity or alteration of cellular signaling.
Comparison with Similar Compounds
Similar Compounds
2-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)ethan-1-ol: Similar structure but with a hydroxyl group instead of an amine.
(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)methanamine: Contains a methanamine group instead of an ethanamine side chain.
Uniqueness
2-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)ethan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
2003750-33-0 |
|---|---|
Molecular Formula |
C7H15N5 |
Molecular Weight |
169.23 g/mol |
IUPAC Name |
2-(2-tert-butyltetrazol-5-yl)ethanamine |
InChI |
InChI=1S/C7H15N5/c1-7(2,3)12-10-6(4-5-8)9-11-12/h4-5,8H2,1-3H3 |
InChI Key |
IZCZGISXSXGRFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1N=C(N=N1)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


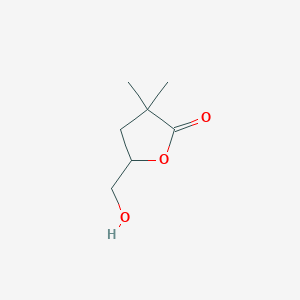
![Tert-butyl 4-(azidomethyl)-1-(methylcarbamoyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-piperidine]-1'-carboxylate](/img/structure/B13455672.png)
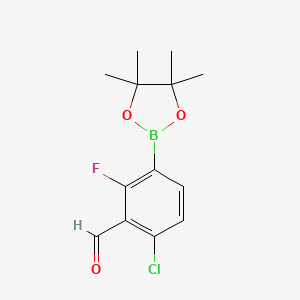
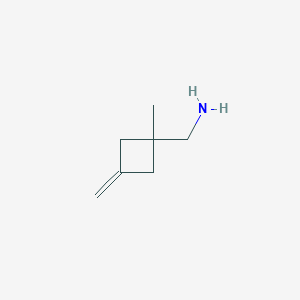
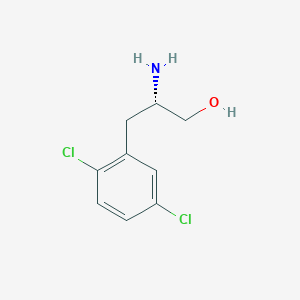
![2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methylcyclopentyl)acetic acid](/img/structure/B13455688.png)
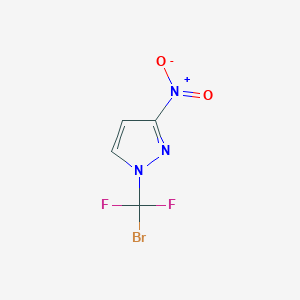
![Benzyl 1-oxa-6-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B13455694.png)
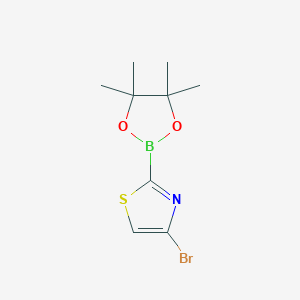

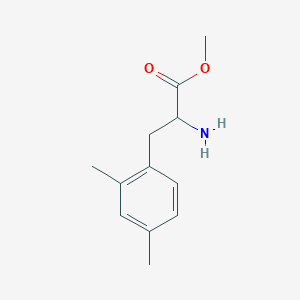

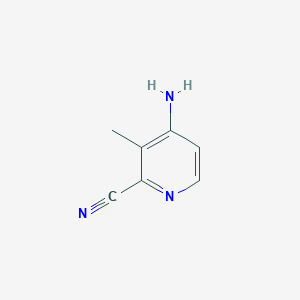
![6-Benzyl-6-azaspiro[3.5]nonan-9-one](/img/structure/B13455743.png)
